molecular formula C16H12O5 B191304 Geraldone CAS No. 21583-32-4

Geraldone

Cat. No. B191304
CAS RN: 21583-32-4
M. Wt: 284.26 g/mol
InChI Key: OUMMPAFEQHTYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geraldone is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in medical research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for use in various scientific studies. In

Scientific Research Applications

Flavonoid Research

Geraldone, identified as a flavonoid, has been a subject of interest in various scientific studies. Research focusing on the leaves of the Geraldton variety of subterranean clover (Trifolium subterraneum L.) found that these leaves contain a rich spectrum of flavonoids, including geraldone. These flavonoids predominantly exist as glycosides and are characterized using chromatographic and spectrophotometric methods (Wong & Francis, 1968). Another study synthesized various flavonoid glucosides, including geraldone-7-glucoside, highlighting the compound's significance in biochemical research (Gupta, Ravindranath, & Seshadri, 1971).

Pharmacokinetics and Metabolism

Geraldone has been studied for its role in the metabolism of fisetin, a natural flavonoid with various biological properties. A study identifying the absolute conversion of fisetin to geraldone in mice found that fisetin rapidly converts to geraldone in vivo. This research is crucial for understanding the pharmacokinetics and biological activities of both compounds (Jo, Jo, Lee, & Lee, 2016). Another study focused on fisetin disposition and metabolism in mice, identifying geraldol as an active metabolite and comparing its cytotoxic and antiangiogenic activities with fisetin. This research underlines the importance of metabolism in the in vivo anticancer activities of fisetin and its metabolites (Touil et al., 2011).

Bioinformatics and Data Management

While not directly related to geraldone, studies on data management and sharing in scientific research provide a broader context for understanding how compounds like geraldone are researched. Effective data management is crucial for the dissemination and reuse of scientific data, impacting the progress of research in areas including flavonoid studies (Tenopir et al., 2011).

properties

CAS RN

21583-32-4

Product Name

Geraldone

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-8,17-18H,1H3

InChI Key

OUMMPAFEQHTYIZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

synonyms

4‘,7-Dihydroxy-3'-methoxyflavone;  7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geraldone
Reactant of Route 2
Reactant of Route 2
Geraldone
Reactant of Route 3
Reactant of Route 3
Geraldone
Reactant of Route 4
Reactant of Route 4
Geraldone
Reactant of Route 5
Geraldone
Reactant of Route 6
Geraldone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.